molecular formula C8H13NO4 B13200108 4-(Carboxymethyl)piperidine-2-carboxylic acid

4-(Carboxymethyl)piperidine-2-carboxylic acid

Cat. No.: B13200108
M. Wt: 187.19 g/mol
InChI Key: PUJYQOQMJPDXSY-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)piperidine-2-carboxylic acid is a piperidine-derived compound featuring a carboxylic acid group at the C2 position and a carboxymethyl (-CH₂COOH) substituent at the C4 position. This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry applications.

  • Mitsunobu reactions for stereoselective substitutions (e.g., cyclopropylmethyl or tetrazolylalkyl groups) .
  • Reductive amination and Boc-protection/deprotection steps to introduce functional groups .
  • Catalytic hydrogenation for chiral resolution, as seen in the synthesis of opioid receptor ligands .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

4-(carboxymethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO4/c10-7(11)4-5-1-2-9-6(3-5)8(12)13/h5-6,9H,1-4H2,(H,10,11)(H,12,13)

InChI Key

PUJYQOQMJPDXSY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting Material: 4-picoline (4-methylpyridine)
  • Oxidation Agent: Hydrogen peroxide (H₂O₂) in the presence of phospho-molybdic acid as a catalyst
  • Reaction Conditions: Elevated temperatures (70-80°C), reaction times of 4-8 hours, pH adjusted to alkalinity post-reaction
  • Outcome: Formation of 4-picoline-2-carboxylic acid, ethyl ester oxynitride (intermediate)

Key Data:

Step Reagents & Conditions Yield Notes
Oxidation 4-picoline + phospho-molybdic acid + H₂O₂ 92% Complete oxidation confirmed via TLC
Recrystallization Petrol ether/ethyl acetate - Purification of intermediate

This method is detailed in patent CN102887854B, emphasizing the oxidation of methyl groups on pyridine rings to carboxylic acids using environmentally friendly oxidants, with high yields and purity.

Reduction of Oxynitride Intermediates to Piperidine Derivatives

Following oxidation, the key step involves reducing the nitrile or oxynitride intermediates to the corresponding piperidine derivatives.

Method Overview:

  • Reagents: Palladium on carbon (Pd/C) as catalyst, anhydrous formic acid as hydrogen donor
  • Reaction Conditions: Mild temperatures (30-50°C), normal pressure, reaction times of 10-20 hours
  • Outcome: Formation of 4-(Carboxymethyl)piperidine-2-carboxylic acid

Data & Observations:

Parameter Details Yield References
Catalyst 10-15% Pd/C - Patent CN102887854B
Solvent Methanol - Patent CN102887854B
Temperature 30-50°C 78-79% Patent CN102887854B

The reduction process effectively converts nitrile groups to amines, with subsequent hydrolysis leading to carboxylic acid functionalities.

Alternative Synthetic Pathways

Additional approaches include:

Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Oxidation-Reduction Route 4-picoline H₂O₂, phospho-molybdic acid, Pd/C, formic acid 70-80°C, 4-8 hrs ~79% Environmentally friendly, high yield
Direct Hydrogenation 4-picoline derivatives Pd catalyst, H₂ 30-50°C, 10-20 hrs 78-92% Efficient, scalable
Nitrile Hydrolysis Nitrile intermediates Acid or base hydrolysis Mild to moderate conditions Variable Less common due to side reactions

Data Table: Summary of Key Parameters

Step Reagents Temperature Time Yield Purification References
Oxidation H₂O₂, phospho-molybdic acid 70-80°C 4-8 hrs 92% Recrystallization ,
Reduction Pd/C, formic acid 30-50°C 10-20 hrs 78-79% Filtration, recrystallization ,
Final Purification Ethanol/ethyl acetate Room temp - - Recrystallization

Research Findings and Considerations

  • The oxidation of 4-methylpicoline to 4-picoline-2-carboxylic acid is a critical step, with hydrogen peroxide-based oxidation offering high yields and environmentally benign conditions.
  • Reduction using Pd/C and formic acid is preferred for its mildness and selectivity, minimizing side reactions.
  • The overall process is scalable, with yields exceeding 78%, making it suitable for industrial synthesis.
  • Alternative routes involve hydrogenation of pyridine derivatives or nitrile hydrolysis, but these are less favored due to regioselectivity issues or harsher conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4-(Carboxymethyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can interact with receptors or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers of Piperidinecarboxylic Acids

The position of the carboxylic acid group on the piperidine ring significantly impacts biological activity:

Compound Carboxylic Acid Position Key Biological Activity Reference
4-(Carboxymethyl)piperidine-2-carboxylic acid C2 and C4 (carboxymethyl) Not explicitly reported (inferred NMDA/opioid modulation) -
Piperidine-2-carboxylic acid C2 Intermediate in prodrug synthesis
4-Piperidinecarboxylic acid (Isonipecotic acid) C4 GABA receptor modulation
Piperidine-3-carboxylic acid C3 Enhanced μ-opioid receptor affinity (IC₅₀ = 0.04 nM)

Key Insight: The C2-carboxylic acid in the target compound may mimic natural amino acids (e.g., glutamate), while the C4-carboxymethyl group could act as a bioisostere for phosphonic or tetrazole moieties in NMDA antagonists .

Substituent Variations and Pharmacological Effects

Modifications at the C4 position alter receptor selectivity and potency:

Compound C4 Substituent Activity (IC₅₀ or ED₅₀) Target Receptor Reference
4-(Tetrazolylalkyl)piperidine-2-carboxylic acid (LY233053) Tetrazole IC₅₀ = 107 nM (NMDA binding) NMDA receptor
cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid Phosphonomethyl Higher affinity for NR2A vs. NR2B NMDA receptors NMDA receptor
4-(Cyclopropylmethyl)piperidine-2-carboxylic acid Cyclopropylmethyl Intermediate in lincomycin derivative synthesis -

Key Insight : The carboxymethyl group in the target compound may offer a balance between potency and metabolic stability compared to phosphonic acid derivatives, which exhibit longer duration of action but lower oral bioavailability .

Physicochemical and Functional Properties

Hydrogen Bonding and Solubility

  • Spectroscopic studies on (S)-piperidine-2-carboxylic acid reveal strong intramolecular hydrogen bonding between the C2-carboxylic acid and piperidine nitrogen, stabilizing the chair conformation .
  • The C4-carboxymethyl group likely increases aqueous solubility compared to lipophilic substituents (e.g., cyclopropylmethyl or benzyl).

Metabolic Stability

  • Piperidine-2-carboxylic acid derivatives with bulky C4 substituents (e.g., tetrazolylalkyl) show short in vivo durations of action due to rapid renal clearance, making them suitable for acute therapies like stroke .
  • In contrast, phosphonomethyl derivatives exhibit prolonged activity but require parenteral administration .

Biological Activity

4-(Carboxymethyl)piperidine-2-carboxylic acid, also known as CMPCA , is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CMPCA is characterized by a piperidine ring with two carboxyl groups and a carboxymethyl substituent. Its molecular formula is C8H13NO4C_8H_{13}NO_4, with a molecular weight of 187.19 g/mol. The compound's structure contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
IUPAC NameThis compound
InChI KeyPUJYQOQMJPDXSY-UHFFFAOYSA-N

Biological Activities

Research indicates that CMPCA exhibits a range of biological activities, including:

  • Enzyme Inhibition : CMPCA has been investigated for its potential as an inhibitor of various enzymes. Studies have shown that it can inhibit enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
  • Anticancer Properties : Preliminary studies suggest that CMPCA may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death .
  • Neuroprotective Effects : CMPCA has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially providing a therapeutic avenue for conditions like Alzheimer's disease.

The mechanism through which CMPCA exerts its biological effects involves several pathways:

  • Interaction with Receptors : CMPCA may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Inhibition of Enzymatic Activity : The compound's structure allows it to bind to the active sites of certain enzymes, preventing substrate binding and subsequent reactions. This inhibition can alter metabolic processes significantly.

Case Studies

  • Anticancer Activity : In a study involving various cancer cell lines, CMPCA was found to significantly reduce cell viability at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
  • Neuroprotection : Research on neuronal cell cultures demonstrated that CMPCA treatment reduced markers of oxidative stress and inflammation. Cells treated with CMPCA showed improved survival rates when exposed to neurotoxic agents compared to untreated controls, highlighting its protective role against neurodegeneration .

Comparative Analysis with Similar Compounds

CMPCA shares structural similarities with other piperidine derivatives, which also exhibit biological activity. A comparison with related compounds reveals unique aspects of CMPCA's action:

CompoundBiological ActivityNotable Differences
Piperidine-2-carboxylic acidModerate enzyme inhibitionLacks carboxymethyl group
Pipecolic acidNeuroactivity but lower potencySingle carboxylic acid group

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